1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that features a unique combination of functional groups, including an indole ring, a piperidine ring, and a trifluoroethanone moiety
Preparation Methods
The synthesis of 1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents.
Indole Ring Formation: The indole ring can be constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The piperidine and indole rings are then coupled through a series of reactions, including acylation and condensation, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.
Scientific Research Applications
1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent in various diseases.
Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets, thereby exerting its biological effects . The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can be compared with similar compounds such as:
Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate: This compound shares the piperidine and oxoethyl functional groups but differs in the presence of an ethyl ester instead of the indole and trifluoroethanone moieties.
2-(2,6-Dimethylpiperidin-1-yl)acetic acid: This compound features the piperidine ring and acetic acid functional group, lacking the indole and trifluoroethanone components.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21F3N2O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H21F3N2O2/c1-12-6-5-7-13(2)24(12)17(25)11-23-10-15(18(26)19(20,21)22)14-8-3-4-9-16(14)23/h3-4,8-10,12-13H,5-7,11H2,1-2H3 |
InChI Key |
YZHJBTBFODZOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.